

What is Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

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Compound of Interest

Compound Name:	Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Cat. No.:	B163902

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An In-Depth Technical Guide to **Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**, a versatile heterocyclic building block pivotal in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.

Introduction: A Multifunctional Scaffold for Drug Discovery

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No: 135716-09-5) is a substituted piperidine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.^[1] Its structure is uniquely tailored for synthetic utility, featuring three key components:

- A Piperidine Core: A saturated six-membered heterocycle that provides a robust, conformationally defined scaffold, a common motif in many FDA-approved drugs, particularly those targeting the central nervous system.

- A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a stable protecting group that can be selectively removed under acidic conditions, enabling orthogonal chemical strategies. This protection is crucial for preventing unwanted side reactions at the nitrogen atom during synthesis.[2][3]
- An Ethyl Ester Side Chain: The 2-ethoxy-2-oxoethyl group at the 4-position provides a reactive handle for further elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

This trifecta of functionalities makes the compound an ideal starting point for creating diverse molecular libraries and for its application as a linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key properties of **tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** are summarized below.

Property	Value	Reference
CAS Number	135716-09-5	[1][4]
Molecular Formula	C ₁₄ H ₂₅ NO ₄	[1][4]
Molecular Weight	271.35 g/mol	[1]
Appearance	Liquid	N/A
Purity	Typically ≥95%	[1]
Boiling Point	318.1±15.0 °C (Predicted)	[7]
Density	1.035±0.06 g/cm ³ (Predicted)	[7]

Below is the 2D chemical structure of the molecule.

Figure 1: Chemical Structure

Synthesis and Purification Protocol

The synthesis of **tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** is most commonly achieved via a Horner-Wadsworth-Emmons (HWE) reaction followed by a reduction. This approach is favored for its high yields and stereochemical control.

Workflow: Synthesis and Purification

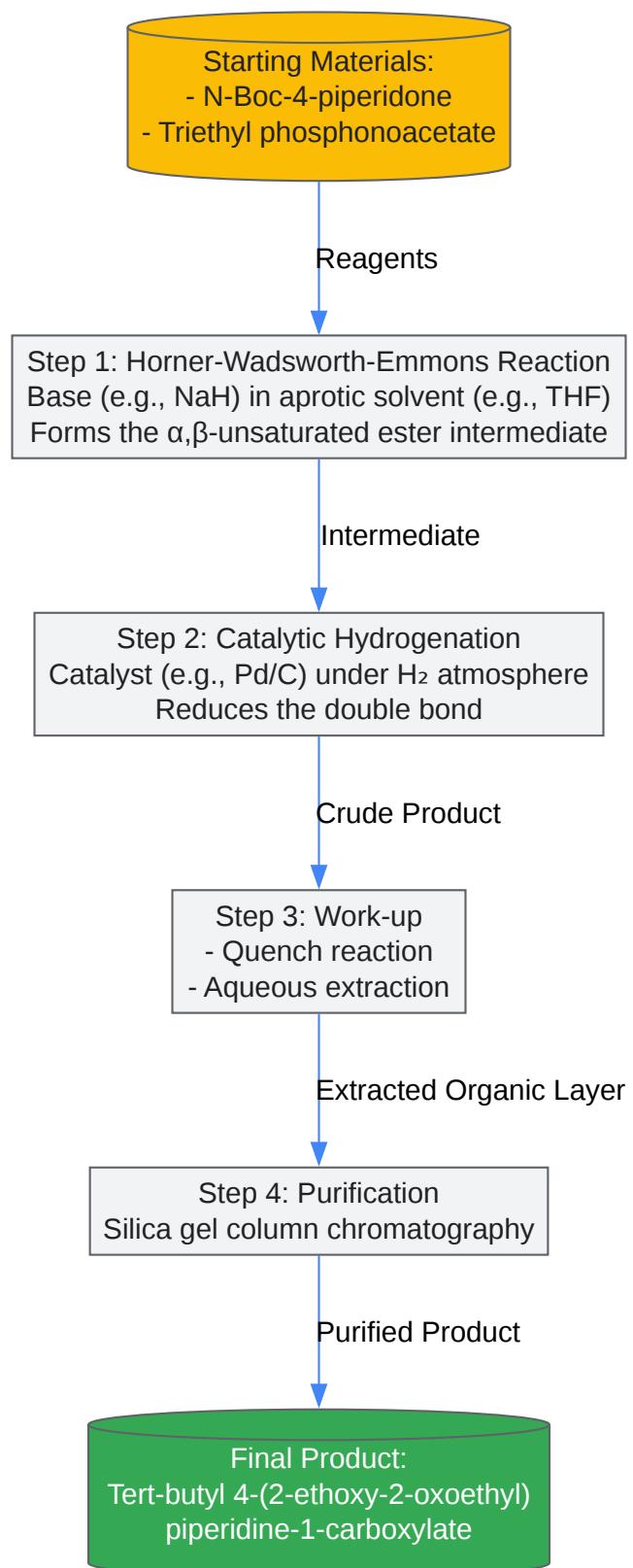
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Figure 2: Synthesis and Purification Workflow

Detailed Step-by-Step Methodology

Part A: Horner-Wadsworth-Emmons Reaction

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
- Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.
 - Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester, forming the reactive ylide. THF is an ideal aprotic solvent that will not react with the base. The reaction is performed at 0 °C to control the exothermic deprotonation.
- Ylide Formation: Add triethyl phosphonoacetate (1.05 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.[8]
- Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in dry THF dropwise to the reaction mixture.[8]
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This ensures the reaction goes to completion.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

Part B: Reduction of the α,β -Unsaturated Ester

- Solvent Exchange: After aqueous work-up and extraction with a solvent like ethyl acetate, the crude product (tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate) is concentrated under vacuum.

- Hydrogenation: Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
- Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC analysis indicates complete consumption of the starting material.
 - Causality: Pd/C is a highly efficient and standard catalyst for the reduction of carbon-carbon double bonds without affecting the ester or Boc-protecting groups.

Part C: Purification

- Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude final product.
- Chromatography: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for removing any unreacted starting materials and byproducts.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

- ^1H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation. Expected characteristic signals include:
 - A singlet at ~ 1.45 ppm integrating to 9H, corresponding to the tert-butyl protons of the Boc group.
 - A triplet at ~ 1.25 ppm (3H) and a quartet at ~ 4.12 ppm (2H) for the ethyl group of the ester.

- A series of multiplets between ~1.1 and 4.0 ppm corresponding to the protons on the piperidine ring and the adjacent methylene group.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework. Key signals include:
 - Two carbonyl signals: one around 172 ppm for the ester and another around 154 ppm for the Boc carbamate.
 - A signal around 80 ppm for the quaternary carbon of the Boc group.
 - Signals for the ethyl group carbons (~60 ppm and ~14 ppm).
- MS (Mass Spectrometry): Provides the molecular weight. In ESI+ mode, the expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 272.18 or $[\text{M}+\text{Na}]^+$ at m/z 294.16.

Applications in Drug Development

The utility of **tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** lies in its role as a bifunctional building block. The Boc-protected amine and the ethyl ester offer two distinct points for chemical modification, allowing for the stepwise construction of complex molecules.

Role as a Bifunctional Linker/Scaffold

Figure 3: Role as a Bifunctional Building Block

This compound is particularly valuable as a linker in the synthesis of PROTACs.^[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context:

- The ester handle can be hydrolyzed to a carboxylic acid and coupled to an E3 ligase ligand.
- The Boc group can be removed to reveal the piperidine nitrogen, which can then be coupled to a warhead that binds the target protein.

The piperidine ring itself serves as a stable, non-immunogenic, and synthetically tractable spacer that correctly orients the two active ends of the PROTAC molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[\[9\]](#)
 - Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[\[9\]](#)
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[\[11\]](#)[\[12\]](#)
- First Aid Measures:
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[9\]](#)
 - Skin Contact: Wash off with soap and plenty of water. Consult a physician.[\[9\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[9\]](#)
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[9\]](#)
- Storage:
 - Store in a cool, dry, and well-ventilated place.
 - Keep container tightly closed.
- Disposal:
 - Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[\[9\]](#)

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